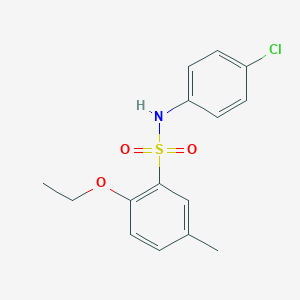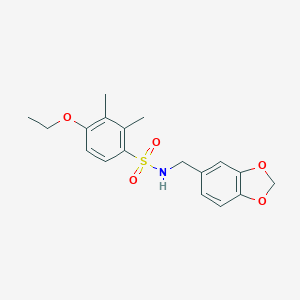
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of osteoarthritis and rheumatoid arthritis.
Mécanisme D'action
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide specifically targets COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. By inhibiting the activity of COX-2, N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. Additionally, N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide has been shown to have anti-angiogenic properties, which may be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide has several advantages in lab experiments. It has a high degree of selectivity for COX-2, which makes it an effective tool for studying the role of COX-2 in inflammation and pain. However, N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide also has limitations. It is a relatively expensive drug, and its use is limited by its potential side effects.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide. One area of research is the development of more selective COX-2 inhibitors, which may have fewer side effects than N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide. Another area of research is the use of N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide in the treatment of cancer, as it has been shown to have anti-angiogenic properties. Finally, research on the mechanism of action of N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide may lead to the development of new drugs for the treatment of pain and inflammation.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxy-5-methylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with methyl magnesium bromide to form N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for pain and inflammation. N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide has been used in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and acute pain.
Propriétés
Nom du produit |
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C15H16ClNO3S |
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-3-20-14-9-4-11(2)10-15(14)21(18,19)17-13-7-5-12(16)6-8-13/h4-10,17H,3H2,1-2H3 |
Clé InChI |
YCTSLQCGKKFCOM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)



![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)







